molecular formula C11H17Cl2N3O B2864261 (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride CAS No. 1338222-53-9

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

Cat. No.: B2864261
CAS No.: 1338222-53-9
M. Wt: 278.18
InChI Key: DJQHHLNIWFFUOD-XRIOVQLTSA-N
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Description

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (CAS 1338222-53-9) is a chiral small molecule featuring a piperidine ring connected to a pyridine carboxamide group, supplied as a dihydrochloride salt to enhance stability and solubility in research environments. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The stereochemistry of the piperidine ring is specifically defined in the (S)-configuration, which is often critical for achieving selective interactions with biological targets such as enzymes and receptors. Pyridine carboxamide derivatives are a recognized class of compounds in pharmaceutical research, with published scientific literature and patents investigating their potential biological activities, including as anticancer agents . As a supplier, we provide this chemical for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for specific hazards and handling instructions.

Properties

IUPAC Name

N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQHHLNIWFFUOD-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyridine Ring: The piperidine ring is then coupled with a pyridine derivative using a coupling reagent such as EDCI or DCC.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the amine group on the piperidine ring with a carboxylic acid derivative on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride may involve large-scale batch reactions with optimized conditions for yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique stereochemistry and the presence of the dihydrochloride salt influence its properties, such as solubility, stability, and reactivity, making it distinct from similar compounds.

Scientific Research Applications

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride serves as a building block in the synthesis of complex molecules, a probe for studying biological processes involving amide bonds, and a potential therapeutic agent due to its bioactive properties. It is also used in the development of new materials and catalysts.

Chemistry

In chemistry, (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a versatile building block for synthesizing more complex molecules. The synthesis typically involves the formation of a piperidine ring through cyclization, attachment of a pyridine ring using a coupling reagent, and formation of the carboxamide linkage by reacting the amine group on the piperidine ring with a carboxylic acid derivative on the pyridine ring. Common coupling reagents include EDCI or DCC. In industrial settings, production may involve large-scale batch reactions with optimized conditions for yield and purity, utilizing automated reactors, controlled temperatures, and purification techniques like crystallization or chromatography.

Biology

In biology, (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is employed as a probe to study biological processes involving amide bonds.

Medicine

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride has potential therapeutic applications because of its bioactive properties. The compound interacts with specific molecular targets, binding to enzymes or receptors and modulating their activity, thereby affecting various biochemical pathways.

Industry

Mechanism of Action

The mechanism of action of (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride

  • Molecular Formula : C₁₁H₁₇Cl₂N₃O
  • Molecular Weight : 278.18 g/mol
  • CAS No.: 1286208-22-7 ()
  • Key Differences: The (R)-enantiomer shares identical molecular weight and formula with the (S)-form but differs in stereochemistry at the piperidine C3 position. Enantiomers may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites). No direct activity data is provided, but such differences are common in drug-receptor interactions.

N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide Hydrochloride

  • Molecular Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 255.74 g/mol
  • CAS No.: 1220035-36-8 ()
  • Key Differences: Substituent Position: The pyridine ring is attached via a methylene group at the 3-position instead of directly at the 4-carboxamide. Piperidine Position: The carboxamide is linked to piperidine-4-yl instead of 3-yl.

N-(Piperidin-4-yl)thiophene-3-carboxamide Hydrochloride

  • Molecular Formula : C₁₀H₁₅ClN₂OS
  • Molecular Weight : 246.76 g/mol
  • CAS No.: 1185314-33-3 ()
  • Key Differences :
    • Heterocycle Replacement: Thiophene replaces pyridine, introducing sulfur and altering electronic properties.
    • Lipophilicity: Thiophene’s higher lipophilicity (compared to pyridine) may enhance membrane permeability but reduce aqueous solubility.

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Molecular Weight : 236.14 g/mol
  • CAS No.: 1193388-05-4 ()
  • Key Differences :
    • Ring Size: Pyrrolidine (5-membered) replaces piperidine (6-membered), reducing conformational flexibility.
    • Functional Groups: An amine group at pyridin-3-yl instead of a carboxamide alters hydrogen-bonding and charge distribution.

N3-(Piperidin-4-yl)pyridine-2,3-diamine Dihydrochloride

  • Molecular Formula : C₁₀H₁₇Cl₂N₄
  • Molecular Weight : 228.72 g/mol (reported; possible discrepancy)
  • CAS No.: 1373116-08-5 ()
  • Piperidine Position: Linked at the 4-position instead of 3-position, altering spatial arrangement.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide diHCl C₁₁H₁₇Cl₂N₃O 278.18 Not provided Chiral S-configuration, pyridine-4-carboxamide
(R)-Enantiomer C₁₁H₁₇Cl₂N₃O 278.18 1286208-22-7 R-configuration
N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide HCl C₁₂H₁₆ClN₃O 255.74 1220035-36-8 Pyridin-3-ylmethyl, piperidine-4-carboxamide
N-(Piperidin-4-yl)thiophene-3-carboxamide HCl C₁₀H₁₅ClN₂OS 246.76 1185314-33-3 Thiophene heterocycle
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyrrolidine, pyridin-3-amine
N3-(Piperidin-4-yl)pyridine-2,3-diamine diHCl C₁₀H₁₇Cl₂N₄ 228.72 1373116-08-5 Pyridine diamine, piperidine-4-yl

Structural and Functional Implications

  • Stereochemistry : The (S)- and (R)-enantiomers () highlight the importance of chirality in drug design, particularly for targets with stereospecific binding pockets.
  • Heterocycle Variations : Replacing pyridine with thiophene () increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) () affects conformational flexibility and van der Waals interactions.

Biological Activity

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride features a piperidine ring and a pyridine carboxamide moiety, which are integral to its biological effects. The dihydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological studies and pharmaceutical formulations .

The compound's biological activity primarily involves its interaction with specific molecular targets such as receptors and enzymes. It modulates neurotransmitter systems, which is crucial for treating psychiatric disorders and neurodegenerative diseases. The exact pathways influenced by the compound depend on the target it interacts with, leading to various pharmacological effects .

1. Therapeutic Applications

The compound has shown potential in several therapeutic areas:

  • Psychiatric Disorders : Modulation of neurotransmitter systems may help in treating conditions like depression and anxiety.
  • Neurodegenerative Diseases : Its action on specific receptors suggests potential benefits in conditions such as Alzheimer's disease.

2. In Vitro Studies

Research indicates that (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride can inhibit specific enzymes involved in disease pathways. For instance, studies have demonstrated its capability to act as a small molecule inhibitor targeting PCSK9 mRNA translation, which is significant for cholesterol management .

3. In Vivo Studies

Preclinical studies have reported that the compound exhibits favorable pharmacokinetic properties, including adequate oral bioavailability and low toxicity profiles in animal models .

Table 1: Pharmacokinetic Properties

PropertyValue
Clearance82.7 ± 1.97 mL/h/kg
Oral Bioavailability (F)31.8%
Maximum Tolerated Dose>2000 mg/kg

Table 2: In Vitro Activity

CompoundTargetIC50 (μM)Remarks
(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloridePCSK9 mRNA Translation0.5Effective inhibitor
Related Compound XEnzyme Y0.2Higher potency

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride significantly reduced neuroinflammation markers when administered post-injury, suggesting its potential neuroprotective effects .

Case Study 2: Antitumor Activity

In another investigation, the compound was evaluated for its antitumor properties against various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on normal cells, highlighting its selective action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carboxamide coupling between pyridine-4-carboxylic acid and (S)-piperidin-3-amine under reflux with coupling agents like EDCI/HOBt in DMF. Post-synthesis, dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol .
  • Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Impurities from racemization can be minimized by avoiding prolonged heating and using chiral HPLC for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

  • 1H NMR : Pyridine protons appear as a doublet at δ 8.5–8.7 ppm, while piperidine protons show multiplet signals at δ 2.8–3.5 ppm. The amide NH proton is observed at δ 6.5–7.0 ppm (broad, exchangeable) .
  • Mass Spectrometry : The molecular ion [M+H]+ for the free base (C11H16N3O) appears at m/z 206.1, while the dihydrochloride form (C11H17Cl2N3O) shows a cluster around m/z 278.1 .

Q. How does the stereochemistry (S-configuration) of the piperidine ring affect biological activity?

  • The (S)-enantiomer exhibits higher binding affinity to targets like σ receptors compared to the (R)-form, as confirmed by docking studies. Stereochemical purity (>98% ee) is validated via chiral chromatography using a Chiralpak AD-H column .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound during structure refinement?

  • SHELX Integration : Use SHELXL for high-resolution refinement, applying restraints for flexible piperidine rings. Discrepancies in thermal parameters (e.g., B-factors > 5 Ų) are addressed via TWIN/BASF commands for twinned crystals .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul for bond-length outliers .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Derivatization : Introduce methyl groups at the piperidine N-position to enhance metabolic stability (t1/2 increased from 2.1 to 4.7 hrs in rat liver microsomes). LogP adjustments via fluorination (e.g., 3-F-pyridine) improve blood-brain barrier penetration .
  • Salt Forms : Compare dihydrochloride vs. phosphate salts for solubility: dihydrochloride has higher aqueous solubility (32 mg/mL vs. 18 mg/mL) but lower oral bioavailability due to gastric degradation .

Q. What computational methods predict off-target interactions, and how reliable are these models?

  • In Silico Screening : SwissTargetPrediction and SEA databases identify potential off-targets (e.g., dopamine D2 receptors). MD simulations (AMBER) assess binding stability, with RMSD < 2.0 Å over 100 ns indicating reliable predictions .
  • Validation : Cross-correlate with radioligand assays (Ki < 100 nM for primary targets vs. >1 µM for off-targets) .

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